2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

sigma-1 receptor binding affinity Ki

RC-33 (free base, CAS 1218088-66-4; HCl salt, CAS 1346016-43-0) is a highly potent σ1 receptor agonist (Ki 0.70 nM; cf. PRE-084 Ki 2.2 nM), validated to potentiate NGF-induced neurite outgrowth in PC12 cells. Its defined metabolic stability makes it superior to generic σ1 agonists for neurodegenerative disease models. The (R)-enantiomer exhibits enhanced hepatic stability, qualifying it as the preferred candidate for chronic-dosing paradigms in ALS and Parkinson's models. Specify enantiomeric purity at procurement to ensure translational data integrity.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B15058969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2
InChIInChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17)
InChIKeyMJWVWRNTLUULIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic Acid (RC-33): Core Identity and Procurement-Relevant Characteristics


2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid, commonly referred to in the research literature as RC-33 (free base) or RC-33 hydrochloride (CAS 1346016-43-0), is a synthetic small molecule belonging to the arylalkylamine class. It functions as a highly potent and metabolically stable agonist at the sigma-1 (σ1) receptor . The compound is available for research procurement as the free base (CAS 1218088-66-4) with typical purity specifications of 95–98% .

Why Generic Substitution of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic Acid (RC-33) with Other Sigma-1 Agonists Is Scientifically Invalid


Sigma-1 (σ1) receptor agonists represent a therapeutically promising but pharmacologically diverse class of compounds. Within this class, even structurally related molecules can exhibit marked differences in receptor binding affinity, selectivity profile against the sigma-2 (σ2) receptor, and metabolic stability. These parameters are critical determinants of both in vitro experimental reproducibility and in vivo translational potential. Consequently, substituting the target compound, 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid (RC-33), with a generic σ1 agonist such as PRE-084 or an uncharacterized analog would introduce significant confounding variables, as detailed in the quantitative evidence below . Procurement of the specific, well-characterized compound is therefore essential for studies where high potency and defined metabolic behavior are required.

Quantitative Differentiation of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic Acid (RC-33) from Sigma-1 Receptor Agonist Comparators


Superior Sigma-1 Receptor Binding Affinity of RC-33 Compared to the Reference Agonist PRE-084

The racemic form of the target compound, (R/S)-RC-33, demonstrates a sigma-1 (σ1) receptor binding affinity (Ki) of 0.70 ± 0.3 nM. This represents a significant increase in potency compared to the well-characterized reference σ1 agonist, PRE-084, which exhibits a reported σ1 Ki of 2.2 nM . This difference translates to an approximate 3.1-fold higher affinity for RC-33.

sigma-1 receptor binding affinity Ki neuroprotection CNS drug discovery

Non-Stereoselective Binding Profile of RC-33 Enantiomers to Sigma-1 Receptor

The individual enantiomers of RC-33 exhibit nearly identical binding affinities for the σ1 receptor. The (R)-enantiomer has a Ki of 1.8 ± 0.1 nM, while the (S)-enantiomer shows a Ki of 1.9 ± 0.2 nM . This non-stereoselective binding is a distinct and verified characteristic of this scaffold, contrasting with many other chiral σ1 ligands that display enantiopreference.

enantiomer chirality sigma-1 receptor binding affinity stereoselectivity

Differential In Vitro Metabolic Stability of (R)- and (S)-RC-33 Enantiomers in Hepatic Fractions

A key differentiation exists in the in vitro hepatic metabolic stability between the two enantiomers. While both show comparable σ1 receptor binding, the (R)-configured enantiomer exhibits higher stability in the presence of NADPH compared to the (S)-enantiomer . This property was a deciding factor in selecting (R)-RC-33 as the lead candidate for further in vivo studies.

metabolic stability hepatic metabolism NADPH enantiomer pharmacokinetics

Validated Research Applications for 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic Acid (RC-33) Based on Quantitative Evidence


In Vitro Studies of Sigma-1 Receptor-Mediated Neuroprotection and Neurite Outgrowth

The compound's high σ1 receptor affinity (Ki = 0.70 nM) and its demonstrated ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells at very low concentrations makes it an ideal tool for studying σ1 receptor signaling pathways involved in neuroprotection and neuronal differentiation . Its potency allows for precise modulation of the receptor without significant off-target activity at related sites .

Pharmacological Tool for Probing Sigma-1 Receptor Function in CNS Disorders

Given its high potency and selectivity for the σ1 receptor, RC-33 is a valuable pharmacological probe for investigating the role of σ1 receptors in the pathophysiology of central nervous system (CNS) disorders. This includes its established relevance in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease, where σ1 receptor modulation is a therapeutic strategy .

Development of In Vivo Disease Models Requiring a Metabolically Stable Sigma-1 Agonist

For researchers designing in vivo studies, particularly in rodent models of neurodegeneration, the (R)-enantiomer of RC-33 is a preferred candidate. Its enhanced metabolic stability over the (S)-enantiomer supports its selection for experiments requiring sustained target engagement, such as chronic dosing paradigms in animal models of ALS or multiple sclerosis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.